Rhamnolipid 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

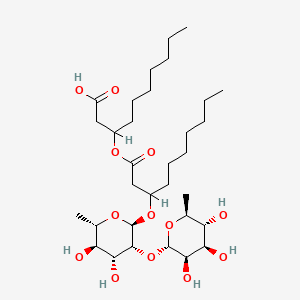

2-O-alpha-L-rhamnosyl-alpha-L-rhamnosyl-3-hydroxydecanoyl-3-hydroxydecanoic acid is a glycolipid, an alpha-L-rhamnosyl-alpha-L-rhamnoside of 3-[(3-hydroxydecanoyl)oxy]decanoic acid. It has a role as a nonionic surfactant. It is a glycolipid and an alpha-L-rhamnoside. It is a conjugate acid of a 2-O-alpha-L-rhamnosyl-alpha-L-rhamnosyl-3-hydroxydecanoyl-3-hydroxydecanoate.

Applications De Recherche Scientifique

Environmental Bioremediation and Composting

Rhamnolipids, particularly Rhamnolipid 1, have been extensively applied in environmental bioremediation due to their surface-active properties. They significantly impact the cell surface properties of microorganisms, influencing cell surface hydrophobicity, electrical properties, and surface compounds. Moreover, Rhamnolipids affect the structural and functional characteristics of the cell membrane, related enzymes, and genes. Their role in composting is noteworthy, offering a sustainable pathway for pollutant biodegradation and resource reutilization. These multifaceted interactions underscore the potential of Rhamnolipid 1 in enhancing environmental cleanup efforts and waste management processes (Shao et al., 2017).

Interaction with Biomembranes

Rhamnolipid 1 has been shown to interact with model biomembranes, demonstrating its role in various cellular functions. These interactions provide insights into the molecular mechanisms behind the antibacterial and antifungal effects of Rhamnolipids. The interaction between Rhamnolipid 1 and lipid model membranes reveals changes in lateral membrane organization and morphological alterations of membrane vesicles. This comprehensive understanding helps in deciphering the physio-chemical effects imposed by Rhamnolipids on lipid membranes, enhancing our understanding of their physiological roles (Herzog et al., 2020).

Microbial Life and Biofilm Development

Rhamnolipids play a crucial role in microbial life, particularly in the uptake of hydrophobic substrates by bacterial cells. This characteristic is vital for bioremediation of hydrocarbons. Furthermore, Rhamnolipids are essential in surface-associated bacterial motility and biofilm development. Understanding the role of Rhamnolipids in these processes provides valuable insights into their environmental significance and potential applications in biofilm management (Chrzanowski et al., 2011).

Microbial Production Using Sugars as Carbon Sources

The production of Rhamnolipids, especially using sugars as carbon sources, offers a cost-effective and efficient approach. Utilizing sugars derived from agricultural wastes rich in cellulose and sugar-containing wastes presents a sustainable and economically viable method for Rhamnolipid production. This approach addresses the high production cost associated with traditional methods and opens new possibilities for large-scale production of Rhamnolipids (Tan & Li, 2018).

Propriétés

Numéro CAS |

4348-76-9 |

|---|---|

Nom du produit |

Rhamnolipid 1 |

Formule moléculaire |

C32H58O13 |

Poids moléculaire |

650.8 g/mol |

Nom IUPAC |

3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid |

InChI |

InChI=1S/C32H58O13/c1-5-7-9-11-13-15-21(17-23(33)34)43-24(35)18-22(16-14-12-10-8-6-2)44-32-30(28(39)26(37)20(4)42-32)45-31-29(40)27(38)25(36)19(3)41-31/h19-22,25-32,36-40H,5-18H2,1-4H3,(H,33,34)/t19-,20-,21?,22?,25-,26-,27+,28+,29+,30+,31-,32-/m0/s1 |

Clé InChI |

FCBUKWWQSZQDDI-KUJVCZGASA-N |

SMILES isomérique |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |

SMILES |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |

SMILES canonique |

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |

Synonymes |

2-O-rhamnopyranosyl-rhamnopyranosyl-3-hydroxyldecanoyl-3-hydroxydecanoate 2-RRHDHD rhamnolipid 1 |

Origine du produit |

United States |

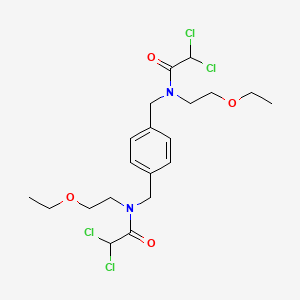

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

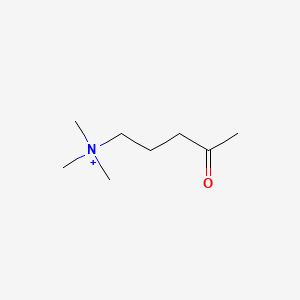

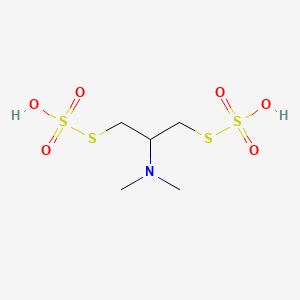

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid (6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl) ester](/img/structure/B1206490.png)